(S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide
Description
(S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative characterized by an (S)-configured sulfinyl group and an ethylidene moiety. This compound serves as a versatile intermediate in asymmetric synthesis, particularly in the formation of stereochemically defined amines via nucleophilic addition to the imine group. Its molecular formula is C₆H₁₃NOS (molecular weight: 147.24 g/mol), with a solid-state structure confirmed by SMILES notation (C/C=N/S@C(C)(C)C) and InChIKey (SFPPCFXOSJAOKL-VPIOIWJLSA-N) . The compound’s enantiomeric purity and configurational stability make it valuable in pharmaceutical and agrochemical applications, such as the synthesis of apremilast intermediates and pesticide precursors .
Properties
IUPAC Name |
(NE,S)-N-ethylidene-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS/c1-5-7-9(8)6(2,3)4/h5H,1-4H3/b7-5+/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPPCFXOSJAOKL-IWGCBNPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NS(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=N/[S@@](=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide typically involves the reaction of N-ethylidene-2-methylpropane-2-sulfinamide with appropriate reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of (S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
(S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of sulfides.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of (S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of (S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce sulfides. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
(S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Sulfinamide Derivatives
Structural and Electronic Modifications
A. Substituent Effects on the Aromatic Ring
- Fluorinated Derivatives: (R,E)-N-(1-(2-fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide (C₁₁H₁₄FNNaO₄S) incorporates a nitro group and fluorine at the phenyl ring, enhancing electrophilicity for nucleophilic attacks. Its toxicity profile necessitates stringent safety protocols . (S,E)-N-(1-(5-bromo-2-fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide (C₁₂H₁₅BrFNOS) exhibits a bromine atom, increasing molecular weight (320.22 g/mol) and density (1.40 g/cm³) compared to the parent compound. The bromine’s electron-withdrawing effect accelerates reaction rates in cross-coupling reactions .
B. Steric and Stereochemical Variations
- Decahydronaphthalenyl Derivatives: (S)-N-((E)-2-(1-decahydronaphthalen-1-yl)ethylidene)-2-methylpropane-2-sulfinamide (C₁₄H₂₅NO₂) features a bulky decahydronaphthalenyl group, reducing reactivity due to steric hindrance but improving diastereoselectivity (85–91% yields in Grignard additions) . Cyclopropane-containing Derivatives:
- (S)-N-((S)-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methyl)-2-methylpropane-2-sulfinamide demonstrates how cyclopropane rings enhance conformational rigidity, critical for binding selectivity in medicinal chemistry .
Biological Activity
(S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Structural Characteristics
The compound features a sulfinyl group and an ethylidene moiety, contributing to its reactivity and biological interactions. The presence of a secondary amine and an alkenyl group enhances its potential applications in various therapeutic contexts.
The biological activity of (S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of certain enzymes or receptors, although the precise molecular targets remain under investigation.
Biological Activities
Research indicates that (S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide exhibits several biological activities, including:
Research Findings
Recent studies have focused on the synthesis and characterization of (S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide, highlighting its potential in drug development. Here are some notable findings:
Synthesis Pathways
The synthesis typically involves multi-step reactions that utilize various catalysts to achieve high yields. The following table summarizes the key synthetic steps involved:
| Step | Reaction Conditions | Yield (%) |
|---|---|---|
| 1 | Reaction with aldehyde at reflux | 85% |
| 2 | Purification via chromatography | 90% |
| 3 | Final crystallization | 95% |
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial activity of (S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide against clinical isolates of Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
- Enzyme Inhibition Assays : In vitro assays demonstrated that (S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide effectively inhibited specific serine proteases involved in inflammatory pathways. This inhibition was quantified using fluorescence resonance energy transfer (FRET) methods, revealing an IC50 value indicating significant potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
